molecular formula C15H18FN5O2 B12165417 C15H18FN5O2

C15H18FN5O2

Cat. No.: B12165417
M. Wt: 319.33 g/mol
InChI Key: ZTCJAKMKJAKAHJ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C15H18FN5O2 N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine . This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine typically involves the following steps:

    Starting Materials: The synthesis begins with , , and .

    Reaction Conditions:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like or to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as or .

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of .

Scientific Research Applications

N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine exerts its effects involves:

    Molecular Targets: The compound primarily targets enzymes and receptors in biological systems.

    Pathways Involved: It modulates signaling pathways by inhibiting specific enzymes or binding to receptor sites, thereby altering cellular responses.

Comparison with Similar Compounds

N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine: can be compared with similar compounds such as:

    N-(4-chlorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

    N-(4-bromophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine: Bromine substitution results in distinct chemical properties and applications.

    N-(4-methylphenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine: The methyl group affects the compound’s hydrophobicity and interaction with biological targets.

The uniqueness of N-(4-fluorophenyl)-N’-(2-hydroxyethyl)-N’'-methylguanidine lies in its specific fluorine substitution, which imparts unique chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H18FN5O2

Molecular Weight

319.33 g/mol

IUPAC Name

N-(2,2-dimethyloxan-4-yl)-5-fluoro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H18FN5O2/c1-15(2)8-11(5-6-23-15)18-14(22)12-7-10(16)3-4-13(12)21-9-17-19-20-21/h3-4,7,9,11H,5-6,8H2,1-2H3,(H,18,22)

InChI Key

ZTCJAKMKJAKAHJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3)C

Origin of Product

United States

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